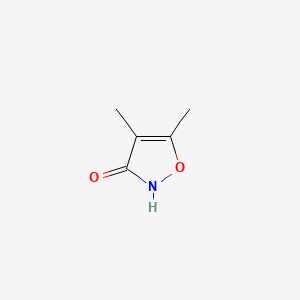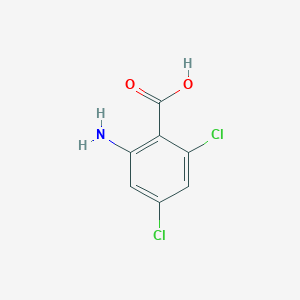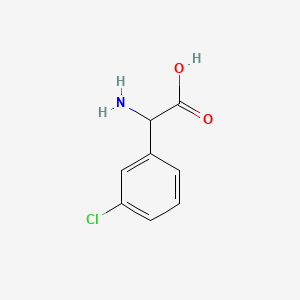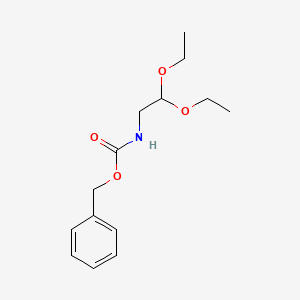
1-ブロモ-3-メチルナフタレン
概要
説明
1-Bromo-3-methylnaphthalene (1-BMN) is a halogenated aromatic hydrocarbon that has been studied for its potential use in a variety of applications. It has been studied for its ability to act as a biodegradable surfactant, for its potential as a flame retardant, and for its possible use in organic synthesis.
科学的研究の応用
化学的性質と保管
“1-ブロモ-3-メチルナフタレン”は、CAS番号が54357-18-5、分子量が221.1です . 通常は室温で保管されます .
ハロゲン化炭化水素の定量における用途
この化合物は、超臨界流体クロマトグラフィー-マイクロ波誘起プラズマ質量分析法による微量ハロゲン化炭化水素の定量におけるテスト化合物として使用されます .
リン光消光における用途
脱酸素なしでの1-ブロモ-2-メチルナフタレンの動的リン光消光は、ngmレベルでのCu(II)の選択的センシングに使用されてきました .
炭素-臭素結合解離の研究
還元レジームにおける1-Br-2-メチルナフタレンの電気化学的に誘起された炭素-臭素解離のメカニズムが研究されています . 量子力学的計算を活用して、関連するラジカルアニオンの結合解離が分子レベルで解明されています .
ビナフタレン固有のキラルダイマーの形成における用途
段階的なメカニズムで最初の電子を取り込むと、臭化物アニオンと有機ラジカルが形成されます . 有機ラジカルは反応してビナフタレン固有のキラルダイマーを形成します .
分子動力学における用途
Safety and Hazards
1-Bromo-3-methylnaphthalene is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eye . Use of personal protective equipment and ensuring adequate ventilation are recommended .
作用機序
Target of Action
1-Bromo-3-methylnaphthalene is a chemical compound that primarily targets carbon-bromine bonds . The compound interacts with these bonds, leading to changes in the molecular structure .
Mode of Action
The mode of action of 1-Bromo-3-methylnaphthalene involves the dissociation of the carbon-bromine bond . This process is electrochemically induced and occurs in the reduction regime . The bond dissociation of the relevant radical anion is disassembled at a molecular level, exploiting quantum mechanical calculations . The carbon halogen bond dissociates following the first electron uptake, leading to the formation of the bromide anion and an organic radical .
Biochemical Pathways
The compound’s interaction with carbon-bromine bonds suggests it may influence pathways involving halogenated organic compounds
Pharmacokinetics
The compound’s molecular weight of 2211 may influence its bioavailability and pharmacokinetic profile.
Result of Action
The primary result of 1-Bromo-3-methylnaphthalene’s action is the dissociation of the carbon-bromine bond . This leads to the formation of a bromide anion and an organic radical . The organic radical can then react to form a binaphthalene intrinsically chiral dimer .
Action Environment
The action of 1-Bromo-3-methylnaphthalene can be influenced by various environmental factors. For instance, the compound should be stored at room temperature for optimal stability . Additionally, exposure to light or heat may affect the compound’s efficacy and stability .
生化学分析
Biochemical Properties
1-Bromo-3-methylnaphthalene plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is known to interact with various enzymes and proteins, facilitating specific biochemical transformations. For instance, it can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. This interaction is crucial in the synthesis of more complex organic molecules. Additionally, 1-Bromo-3-methylnaphthalene can act as a substrate for certain cytochrome P450 enzymes, leading to its hydroxylation and further metabolic processing .
Cellular Effects
The effects of 1-Bromo-3-methylnaphthalene on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 1-Bromo-3-methylnaphthalene can modulate the activity of specific kinases and phosphatases, thereby affecting signal transduction pathways. This modulation can lead to changes in gene expression profiles, impacting various cellular functions such as proliferation, differentiation, and apoptosis . Moreover, the compound’s interaction with cellular membranes can alter membrane fluidity and permeability, influencing cellular metabolism and transport processes .
Molecular Mechanism
At the molecular level, 1-Bromo-3-methylnaphthalene exerts its effects through several mechanisms. One of the primary mechanisms is the formation of covalent bonds with nucleophilic sites on biomolecules, such as proteins and nucleic acids. This covalent binding can lead to enzyme inhibition or activation, depending on the specific target. For example, 1-Bromo-3-methylnaphthalene can inhibit the activity of certain enzymes by forming stable adducts with their active sites . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Bromo-3-methylnaphthalene can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 1-Bromo-3-methylnaphthalene is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat . Over time, the degradation products may exhibit different biochemical properties, potentially leading to altered cellular responses. Long-term exposure to 1-Bromo-3-methylnaphthalene in in vitro or in vivo studies has been associated with changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 1-Bromo-3-methylnaphthalene in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions and cellular effects. At higher doses, 1-Bromo-3-methylnaphthalene can induce toxic effects, including oxidative stress, inflammation, and cellular damage . Threshold effects have been observed, where specific doses lead to significant changes in physiological and biochemical parameters. It is essential to carefully control the dosage to avoid adverse effects and obtain meaningful experimental results .
Metabolic Pathways
1-Bromo-3-methylnaphthalene is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the hydroxylation of the compound, leading to the formation of hydroxylated metabolites . These metabolites can undergo further conjugation reactions, such as glucuronidation or sulfation, facilitating their excretion from the body. The metabolic processing of 1-Bromo-3-methylnaphthalene can influence its biological activity and toxicity, as the metabolites may exhibit different properties compared to the parent compound .
Transport and Distribution
The transport and distribution of 1-Bromo-3-methylnaphthalene within cells and tissues are influenced by its physicochemical properties. The compound can diffuse across cellular membranes, facilitated by its lipophilic nature . Additionally, specific transporters and binding proteins may play a role in its intracellular distribution. Once inside the cell, 1-Bromo-3-methylnaphthalene can accumulate in specific organelles, such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of 1-Bromo-3-methylnaphthalene is critical for its activity and function. The compound can be targeted to specific cellular compartments through post-translational modifications or interactions with targeting signals . For example, 1-Bromo-3-methylnaphthalene may localize to the endoplasmic reticulum, where it can interact with enzymes involved in lipid metabolism . Additionally, its presence in mitochondria can influence mitochondrial function and energy production . Understanding the subcellular localization of 1-Bromo-3-methylnaphthalene is essential for elucidating its biochemical mechanisms and effects.
特性
IUPAC Name |
1-bromo-3-methylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Br/c1-8-6-9-4-2-3-5-10(9)11(12)7-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGLLXBRLJUZQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70305751 | |
| Record name | 1-bromo-3-methylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70305751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54357-18-5 | |
| Record name | 1-bromo-3-methylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70305751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-3-methylnaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![2-[Benzyl(methyl)amino]ethane-1-thiol](/img/structure/B1267174.png)
![[2-(Benzylamino)phenyl]methanol](/img/structure/B1267176.png)